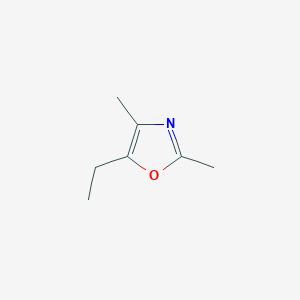

5-Ethyl-2,4-dimethyloxazole

Description

Properties

CAS No. |

33318-74-0 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

5-ethyl-2,4-dimethyl-1,3-oxazole |

InChI |

InChI=1S/C7H11NO/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3 |

InChI Key |

XOOCKFZHDAFKNK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(O1)C)C |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Studies of Oxazole Formation and Transformations

Elucidation of Detailed Mechanistic Pathways for Key Oxazole-Forming Reactions

The construction of the 2,4,5-trisubstituted oxazole (B20620) core, such as that in 5-Ethyl-2,4-dimethyloxazole, can be achieved through several classical and modern synthetic reactions. The mechanisms of these reactions have been studied extensively to understand the sequence of bond-forming and bond-breaking events.

One of the most fundamental methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of an N-acyl-α-amino ketone. For the specific synthesis of this compound, the required precursor is N-(3-oxopentan-2-yl)acetamide.

The mechanism proceeds through the following key steps:

Enolization/Activation: Under acidic conditions, the ketone carbonyl of the precursor is protonated, increasing its electrophilicity. Alternatively, the enol tautomer forms.

Intramolecular Cyclization: The nucleophilic oxygen atom of the amide carbonyl attacks the activated ketone carbonyl carbon. This forms a five-membered heterocyclic intermediate, a dihydrooxazolium species or its corresponding carbinolamine, known as a 2,5-dihydroxy-2,5-dihydrooxazole derivative.

Dehydration: A subsequent acid-catalyzed dehydration event occurs. This two-step elimination of water from the cyclic intermediate is the driving force for the formation of the stable, aromatic oxazole ring. The first dehydration forms an oxazoline (B21484), and the second yields the final oxazole product.

Another significant pathway is the van Leusen oxazole synthesis , which typically involves the reaction of an aldehyde with Tosylmethyl isocyanide (TosMIC). While the classic van Leusen reaction yields 5-substituted oxazoles, modified procedures using ketones can provide access to 4,5-disubstituted systems. However, for a trisubstituted oxazole like our target, a more direct condensation method like the Robinson-Gabriel is often mechanistically more straightforward.

The following table outlines the precursors and mechanistic class for forming this compound.

| Reaction Name | Key Precursor for this compound | Core Mechanistic Steps | Substituent Origin |

|---|---|---|---|

| Robinson-Gabriel Synthesis | N-(3-oxopentan-2-yl)acetamide | 1. Protonation/Activation 2. Intramolecular Cyclization 3. Dehydration | C2-Methyl: Acetyl group C4-Methyl: Amino ketone backbone C5-Ethyl: Amino ketone backbone |

| Fischer Oxazole Synthesis | Propionitrile and 2-hydroxy-3-pentanone (B3272617) cyanohydrin | 1. Cyanohydrin formation 2. Acid-catalyzed cyclization with nitrile | C2-Methyl: (Not directly applicable, requires different nitrile) C4-Methyl & C5-Ethyl: Ketone cyanohydrin |

Role of Catalysis in Influencing Reaction Efficiency, Regioselectivity, and Stereoselectivity

Catalysis is paramount in modern oxazole synthesis, offering control over reaction rates and selectivity. Both Brønsted/Lewis acids and transition metals are employed to guide reactions toward desired products like this compound.

Acid Catalysis: In the Robinson-Gabriel synthesis, strong dehydrating acids such as sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) are classic catalysts.

Mechanism of Action: The acid protonates the carbonyl oxygen atoms of both the ketone and amide moieties in the precursor. Protonation of the ketone carbonyl enhances its electrophilicity, accelerating the rate-determining intramolecular cyclization step. Subsequently, the acid facilitates the elimination of two water molecules to form the aromatic ring. The choice and concentration of the acid can significantly impact yield by minimizing side reactions like polymerization or decomposition.

Transition Metal Catalysis: Modern methods often utilize transition metals (e.g., gold, copper, palladium) to catalyze oxazole formation from different precursors, often under milder conditions. For instance, gold(I) catalysts are highly effective in the cycloisomerization of N-propargylamides. While not the most direct route to this compound, the principles are relevant.

Regioselectivity: In syntheses where multiple cyclization pathways are possible, the choice of catalyst is crucial. For example, in the cyclization of an unsymmetrical precursor, a catalyst can selectively activate one site over another, leading to a single constitutional isomer. For the synthesis of this compound, a catalyst must ensure that the cyclization occurs to form the 2,4,5-trisubstituted pattern exclusively, preventing the formation of other isomers.

Stereoselectivity: While this compound is an achiral molecule, stereoselectivity is a critical concept in oxazole chemistry when chiral centers are present in the substituents or formed during the reaction. Chiral ligands on a metal catalyst can induce asymmetry, leading to the preferential formation of one enantiomer of a chiral oxazole.

The table below summarizes the role of different catalyst types in oxazole synthesis.

| Catalyst Type | Example | Primary Role in Oxazole Synthesis | Impact on Efficiency & Selectivity |

|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Protonates carbonyls, facilitates cyclization and dehydration. | Increases reaction rate but can require harsh conditions. |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Coordinates to oxygen atoms, activating substrates for nucleophilic attack. | Often allows for milder conditions than strong Brønsted acids. |

| Transition Metal (Gold) | AuCl, AuCl₃ | Catalyzes cycloisomerization of alkynyl amides or similar precursors. | High efficiency and functional group tolerance; controls regioselectivity. |

| Transition Metal (Copper) | Cu(I), Cu(II) salts | Mediates C-O and C-N bond formation via oxidative addition/reductive elimination cycles. | Versatile for cross-coupling and cycloaddition routes to oxazoles. |

Intramolecular Cyclization and Rearrangement Mechanisms in Oxazole Chemistry

Beyond direct cyclization, intramolecular rearrangements are a fascinating aspect of heterocyclic chemistry that can lead to the formation of stable oxazole rings. These rearrangements often involve the transformation of one heterocyclic system into another.

The Cornforth rearrangement is a thermal rearrangement specific to 4-acyloxazoles. In this mechanism, a 4-carbonyl-substituted oxazole undergoes a concerted, pericyclic rearrangement where the ring opens to a nitrile ylide intermediate. This intermediate then re-closes to form a new, isomeric oxazole. While this compound itself would not undergo this rearrangement, a synthetic intermediate on the path to it could. For example, if a synthetic strategy produced an isomeric precursor like 4-acetyl-5-ethyl-2-methyloxazole, it could potentially rearrange via a Cornforth-type mechanism to a different oxazole structure. Understanding this potential allows chemists to avoid or exploit such pathways.

The Boulton-Katritzky rearrangement is a more general monocentric rearrangement applicable to a wide range of heterocycles. It involves a 3-atom side chain on a heterocyclic ring, which participates in a ring-opening and re-closure sequence. For instance, an intermediate like a 3-(acylamino)isoxazole could, under thermal or photochemical conditions, rearrange to form a more thermodynamically stable oxazole. The mechanism involves the initial opening of the isoxazole (B147169) ring, followed by rotation and cyclization of the side chain onto a different atom of the newly formed open-chain intermediate, ultimately yielding an oxazole. This pathway highlights how even seemingly distant isomeric structures can be mechanistically linked to the target oxazole.

Computational Analysis of Transition States and Reaction Intermediates in Oxazole Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms in detail. It allows for the in-silico modeling of reaction pathways, providing insights that are difficult or impossible to obtain through experimentation alone.

For oxazole synthesis, computational analysis is used to:

Map Potential Energy Surfaces: Researchers can calculate the relative energies of reactants, intermediates, transition states, and products for a proposed mechanism. This generates a reaction energy profile.

Identify Rate-Determining Steps: The transition state with the highest energy barrier (activation energy, Eₐ) on the profile corresponds to the slowest, or rate-determining, step of the reaction. This information is crucial for optimizing reaction conditions.

Validate Mechanistic Hypotheses: By comparing the calculated energy barriers for different plausible mechanisms (e.g., a concerted vs. a stepwise pathway), chemists can predict which route is kinetically more favorable.

In the context of synthesizing this compound via the Robinson-Gabriel reaction, DFT could be used to model the cyclization of N-(3-oxopentan-2-yl)acetamide. Calculations could determine the activation energy for the key C-O bond-forming cyclization step and compare it to the energy barriers for the subsequent dehydration steps. Furthermore, it could investigate the role of an explicit acid catalyst molecule, showing how it lowers the transition state energy by stabilizing charge buildup.

The following hypothetical table illustrates how computational data could be used to compare two possible pathways in an oxazole-forming reaction.

| Reaction Step | Pathway A: Direct Cyclization | Pathway B: Rearrangement-Cyclization | Computational Finding |

|---|---|---|---|

| Activation Energy (Eₐ) of Rate-Determining Step | 25.4 kcal/mol | 35.1 kcal/mol | Pathway A is predicted to be significantly faster and the dominant mechanism. |

| Thermodynamics (ΔG of overall reaction) | -15.2 kcal/mol | -15.2 kcal/mol | Both pathways lead to the same thermodynamically stable product. |

| Key Intermediate Structure | Dihydrooxazolium cation | Open-chain nitrile ylide | The stability of the key intermediate influences the subsequent steps. |

This computational approach provides a quantitative understanding of reaction feasibility and selectivity, guiding the rational design of syntheses for specific targets like this compound.

Advanced Spectroscopic Characterization Methodologies for Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules like 5-Ethyl-2,4-dimethyloxazole. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be established. cdnsciencepub.comcdnsciencepub.com

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the two methyl groups and the ethyl group. The ¹³C NMR spectrum provides information on the chemical environment of each carbon atom in the molecule, including the three carbons of the oxazole (B20620) ring and the carbons of the alkyl substituents. cdnsciencepub.comresearchgate.net The chemical shifts of the oxazole ring carbons are particularly informative; in the parent oxazole, the carbon atoms C2, C4, and C5 have distinct chemical shifts that are influenced by the electron-withdrawing nature of the adjacent heteroatoms. cdnsciencepub.comcdnsciencepub.com The substitution pattern in this compound would further modify these shifts.

Predicted NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 2.48 | Singlet | Methyl group at C2 |

| 2.28 | Singlet | Methyl group at C4 |

| 2.58 | Quartet | Methylene (B1212753) (-CH₂) of ethyl group |

| 1.21 | Triplet | Methyl (-CH₃) of ethyl group |

| Chemical Shift (ppm) | Assignment |

|---|---|

| 159.2 | C2 (Oxazole ring) |

| 146.1 | C4 (Oxazole ring) |

| 145.8 | C5 (Oxazole ring) |

| 19.8 | Methylene (-CH₂) of ethyl group |

| 13.8 | Methyl at C2 |

| 11.6 | Methyl at C4 |

| 11.4 | Methyl (-CH₃) of ethyl group |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. researchgate.net For an oxazole derivative, key IR absorption bands correspond to the stretching and bending vibrations of the C=N, C=C, and C-O bonds within the heterocyclic ring. e-bookshelf.de The IR spectrum of the parent oxazole shows ring stretching absorbances around 1537, 1498, and 1326 cm⁻¹. e-bookshelf.de The presence of alkyl substituents like in this compound would introduce strong absorption bands corresponding to C-H stretching and bending vibrations. Protonation of the oxazole ring, which occurs at the nitrogen atom, significantly alters the IR spectrum, notably by introducing a strong N-H stretching frequency. rsc.orgnih.gov

Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| ~3100-2850 | C-H stretching (from alkyl groups) | mdpi.com |

| ~1620-1500 | C=N and C=C ring stretching | e-bookshelf.deglobalresearchonline.net |

| ~1350-1000 | Ring breathing and C-O stretching | e-bookshelf.de |

| ~1465 and ~1375 | C-H bending (from alkyl groups) | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. researchgate.net It also provides structural information through the analysis of fragmentation patterns. The electron impact (EI) mass spectrum of the parent oxazole is dominated by the molecular ion peak. clockss.org For substituted oxazoles like this compound, the fragmentation is heavily influenced by the nature and position of the substituents. Typical fragmentation pathways for alkyl-substituted oxazoles involve cleavage of the side chains and rearrangement of the heterocyclic ring. clockss.org The introduction of an aliphatic chain often leads to fragmentation processes characteristic of that chain, such as β-scission. clockss.org

Expected Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion | Description |

|---|---|---|

| 125 | [M]⁺ | Molecular Ion |

| 110 | [M-CH₃]⁺ | Loss of a methyl group |

| 96 | [M-C₂H₅]⁺ | Loss of the ethyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and chromophores. researchgate.net The absorption maximum (λmax) of oxazoles is highly dependent on the substitution pattern. e-bookshelf.de The parent oxazole ring absorbs at approximately 205 nm in methanol. e-bookshelf.de Substituents on the ring can cause a shift in the absorption wavelength. For this compound, the alkyl groups are expected to cause a slight bathochromic (red) shift compared to the unsubstituted oxazole. In more complex oxazole derivatives, particularly those with aryl substituents, the extension of the π-electron conjugation leads to significant bathochromic shifts and the appearance of new absorption bands at longer wavelengths. mdpi.comrsc.org

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net This technique provides precise bond lengths, bond angles, and intermolecular interactions. While no public crystal structure for this compound is currently available, studies on other highly substituted oxazoles have been successfully conducted. nih.govmdpi.comanchor-publishing.com These studies confirm the planar structure of the oxazole ring and provide detailed information on the conformation of substituents. For this compound, X-ray crystallography would definitively confirm the planarity of the oxazole ring and determine the rotational conformation of the ethyl and methyl groups relative to the ring.

Advanced Core Spectroscopic Techniques (e.g., XAS, XPS, AES, Valence PES) for Electronic Structure Probing

Advanced core-level spectroscopic techniques provide deep insights into the electronic structure of molecules. X-ray Photoelectron Spectroscopy (XPS) can distinguish atoms in different chemical environments based on their core-level binding energies. researchgate.net For an oxazole derivative, XPS can differentiate the carbon, nitrogen, and oxygen atoms within the ring from those in substituent groups. torvergata.itresearchgate.net Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Spectroscopy (XAS), probes transitions from core levels to unoccupied molecular orbitals, offering detailed information about the nature of chemical bonds and the local structure of specific atoms, such as nitrogen in a heterocyclic ring. aip.org These techniques are particularly powerful for studying the electronic effects of substitution on the heterocyclic core. researchgate.netaip.org

Fluorescence and Solvatochromism Studies of Oxazole Dyes

Many oxazole derivatives, especially those with extensive conjugation, exhibit fluorescence and are used as dyes, optical brighteners, and fluorescent probes. globalresearchonline.netnih.gov Fluorescence spectroscopy measures the light emitted by a substance after it absorbs light. The fluorescence properties, including quantum yield and lifetime, are highly dependent on the molecular structure and the surrounding environment. nih.gov

Solvatochromism is the phenomenon where the color of a substance (its absorption or emission spectrum) changes with the polarity of the solvent. ufms.br This effect is particularly pronounced in molecules where there is a significant change in dipole moment between the ground and excited states, a characteristic of intramolecular charge transfer (ICT). nih.govrsc.org While this compound itself is not a strong fluorophore, the study of related oxazole dyes demonstrates that the oxazole core can be a key component in designing fluorescent materials. The photophysical properties are fine-tuned by the nature of the substituents attached to the ring. globalresearchonline.netnih.gov For instance, the fluorescence of oxazole derivatives can exhibit a bathochromic shift (a shift to longer wavelengths) as solvent polarity increases, which is indicative of positive solvatochromism. rsc.org

Computational and Theoretical Investigations of Oxazole Chemistry

Quantum Chemical Studies on Electronic Structure and Reactivity of Oxazole (B20620) Derivatives

Quantum chemical methods are instrumental in elucidating the fundamental properties of oxazole compounds. By solving the Schrödinger equation for these molecular systems, researchers can predict a wide array of characteristics, from geometric parameters to reactivity indices.

Density Functional Theory (DFT) has become a cornerstone of computational studies on oxazole derivatives due to its favorable balance of accuracy and computational cost. scispace.comirjweb.comworldwidejournals.com The B3LYP functional, in conjunction with basis sets like 6-311++G(d,p), is frequently employed to optimize molecular geometries and predict electronic properties. irjweb.combakhtiniada.ru DFT calculations have been successfully used to investigate the geometric and electronic structures of various substituted oxazoles, providing data on net charges, bond lengths, and dipole moments. scispace.comresearchgate.net These studies help in understanding the reactivity of these compounds. For instance, DFT has been used to analyze the electronic configurations and electrostatic potential of oxazole-based compounds to understand their interaction with biological targets. mdpi.com Furthermore, DFT methods are applied to explore reaction mechanisms, such as the cyclization reactions in the synthesis of benzoxazole (B165842) derivatives, by modeling potential energy surfaces and transition states. researchgate.net

For higher accuracy, particularly in the description of electron correlation effects, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) are utilized. bakhtiniada.ru The MP2 method, often used with the 6-311++G(d,p) basis set, provides a more rigorous treatment of electron correlation than standard DFT approaches and is used for studying the reactivity of oxazole derivatives. bakhtiniada.ruresearchgate.net Although computationally more demanding, these methods are crucial for benchmarking DFT results and for investigating systems where electron correlation is particularly important, such as in the accurate prediction of excited state properties and reaction barriers. semanticscholar.org Ab initio methods have been used alongside DFT to study the electronic structure and physicochemical properties of oxazole derivatives, offering a comprehensive understanding of their behavior. scispace.comworldwidejournals.com

Semi-empirical methods, such as PM3 (Parametric Model number 3), offer a computationally inexpensive way to perform initial explorations of molecular systems. uni-muenchen.de These methods simplify the Hartree-Fock equations by using parameters derived from experimental data. uni-muenchen.de PM3 has been used for geometry optimizations and to calculate the heats of formation for oxazoles and their reaction products, such as in cycloaddition reactions. ukim.mk While not as accurate as DFT or high-level ab initio methods, semi-empirical approaches are valuable for studying large molecules or for preliminary scans of potential energy surfaces before employing more rigorous techniques. ukim.mkscispace.com For instance, the geometries of oxazole derivatives can be initially optimized using PM3 before being subjected to higher-level DFT or ab initio calculations for more precise electronic property predictions. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Their Implications for Chemical Reactivity

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.netcdu.edu.au

In substituted oxazoles, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. Electron-donating groups, like methyl and ethyl groups, tend to increase the energy of the HOMO with little effect on the LUMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity. scispace.comresearchgate.net Conversely, electron-withdrawing groups generally lower the energies of both frontier orbitals. sciforum.net

For 5-Ethyl-2,4-dimethyloxazole, the presence of three electron-donating alkyl groups (one ethyl and two methyl) is expected to result in a relatively high HOMO energy and a smaller HOMO-LUMO gap compared to the parent oxazole molecule, making it more reactive towards electrophiles. Studies on methyl-substituted oxazoles have shown that increasing the number of methyl groups leads to a decrease in the HOMO-LUMO energy gap, with 2,4,5-trimethyloxazole (B1265906) predicted to be the most reactive in the series. researchgate.net This suggests that this compound would also exhibit high reactivity.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Selected Oxazole Derivatives Note: The following table is a representative example based on published data for similar compounds and general chemical principles. Exact values for this compound would require specific calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Oxazole | -9.534 | 4.491 | 14.025 |

| 2-Methyloxazole | -9.180 | 4.629 | 13.809 |

| 4-Methyloxazole | -9.222 | 4.678 | 13.900 |

| 2,4-Dimethyloxazole (B1585046) | -8.908 | 4.804 | 13.712 |

| 2,4,5-Trimethyloxazole | -8.497 | 4.956 | 13.453 |

Fukui Function Analysis for Local Reactivity Prediction and Reaction Site Preference

While the HOMO-LUMO gap provides information about the global reactivity of a molecule, the Fukui function, f(r), is a conceptual DFT tool used to predict the local reactivity and identify specific atomic sites susceptible to nucleophilic or electrophilic attack. researchgate.netscispace.com The Fukui function measures the change in electron density at a particular point in space when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

Studies on substituted oxazoles have shown that the nitrogen atom is often a preferred site for reactions, particularly with soft electrophiles, due to its high Fukui function values in the presence of electron-donating substituents. bakhtiniada.ruresearchgate.net For electrophilic substitution on the carbon atoms of the oxazole ring, the C5 position is generally the most favored, followed by the C4 position, while the C2 position is more susceptible to nucleophilic attack. komorowski.edu.pl The introduction of electron-donating groups, such as ethyl and methyl, enhances the reactivity of the oxazole ring towards electrophiles. researchgate.net Therefore, for this compound, Fukui function analysis would likely predict the nitrogen atom and the C5 carbon as the primary sites for electrophilic attack.

Computational Assessment of Substituent Effects on Electronic Properties and Reactivity (specifically for Ethyl and Methyl Groups on the Oxazole Ring)

The presence of ethyl and methyl groups on the oxazole ring significantly modulates its electronic properties and reactivity. These alkyl groups are electron-donating through an inductive effect, which increases the electron density on the heterocyclic ring. scispace.comresearchgate.net

Computational studies have quantified these effects. For instance, the introduction of methyl groups has been shown to increase the energy of the HOMO, making the molecule a better electron donor and thus more reactive towards electrophiles. scispace.comresearchgate.net This increased reactivity is also reflected in a lower ionization potential. researchgate.net The order of reactivity for substituted oxazoles towards electrophiles is generally predicted to be 2-substituted > 5-substituted > 4-substituted, with electron-donating groups enhancing this reactivity. researchgate.net

Molecular Mechanics and Conformational Analysis of Oxazole Systems

Molecular mechanics force fields provide a valuable tool for exploring the potential energy surface of molecules. For an alkyl-substituted oxazole like this compound, a key conformational feature is the rotation of the ethyl group attached to the C5 position of the oxazole ring. This rotation is not entirely free and is governed by a rotational barrier, leading to distinct, energetically favorable conformations.

The primary rotational isomers of the ethyl group relative to the oxazole ring are typically the syn and anti conformers, arising from rotation around the C(ring)-C(ethyl) bond. The relative energies of these conformers are influenced by steric and electronic effects. For instance, the interaction between the terminal methyl group of the ethyl substituent and the adjacent methyl group at the C4 position of the oxazole ring will be a significant factor in determining the most stable conformation.

Theoretical calculations on related heterocyclic systems provide insights into the magnitude of such rotational barriers. For example, studies on N-ethyl substituted amides have shown that the energy barrier to rotation can be significant enough to influence the population of different conformers in solution. mdpi.com Similarly, computational investigations into the rotational barriers of methyl groups on substituted planar rings indicate that the local electronic environment of the ring and the nature of adjacent substituents play a crucial role. researchgate.net For instance, the barrier to internal rotation of a methyl group on an oxazole ring is generally higher than that on a thiazole (B1198619) or imidazole (B134444) ring, suggesting a significant influence of the ring heteroatoms on the conformational energetics. uni-hannover.de

A simplified conformational analysis of the ethyl group in this compound would involve mapping the potential energy as a function of the dihedral angle defined by the plane of the oxazole ring and the C-C bond of the ethyl group. The resulting energy profile would likely reveal two primary minima corresponding to the staggered conformations of the ethyl group, which minimize steric hindrance.

Table 1: Postulated Rotational Isomers of this compound

| Isomer | Dihedral Angle (approx.) | Description | Expected Relative Stability |

| Anti-periplanar | ~180° | The terminal methyl of the ethyl group is directed away from the C4-methyl group. | Likely more stable due to reduced steric clash. |

| Syn-periplanar | ~0° | The terminal methyl of the ethyl group is directed towards the C4-methyl group. | Likely less stable due to increased steric hindrance. |

Polarity and Polarizability Studies of Substituted Oxazoles Using Continuum Models

The electronic distribution within a molecule, and its response to an external electric field, are fundamental properties described by its polarity (dipole moment) and polarizability. For substituted oxazoles, these properties are significantly influenced by the nature and position of the substituents on the heterocyclic ring. Computational methods, particularly those employing continuum solvent models, are instrumental in predicting and understanding these characteristics. mdpi.com

Continuum models, such as the Polarizable Continuum Model (PCM) and the Solvation Model on Density (SMD), simulate the bulk effect of a solvent on the solute molecule. mdpi.comsqu.edu.om This allows for the calculation of properties like the dipole moment in a more realistic environment than the gas phase. The dipole moment is a measure of the asymmetry of the molecular charge distribution. In substituted oxazoles, both the magnitude and direction of the dipole moment vector are sensitive to the electronic effects (inductive and mesomeric) of the substituents.

Table 2: Calculated Dipole Moments of Selected Oxazole Derivatives

| Compound | Computational Method | Calculated Dipole Moment (Debye) | Reference |

| Oxazole | Ab initio | 1.58 | researchgate.net |

| 4-Methyloxazole | Ab initio | 1.35 | researchgate.net |

| 2,4-Dimethyloxazole | Ab initio | 1.06 | researchgate.net |

This table presents data for related compounds to illustrate the effect of methyl substitution on the dipole moment of the oxazole ring.

Continuum models are also employed to study how the solvent environment affects polarizability. The reaction field generated by the solvent can influence the electronic structure of the solute, thereby modulating its polarizability. These computational approaches are essential for understanding and predicting the behavior of substituted oxazoles in various chemical and biological environments.

Emerging Research Trends and Future Directions for 5 Ethyl 2,4 Dimethyloxazole Research

Identification of Research Gaps and Opportunities for 5-Ethyl-2,4-dimethyloxazole

A comprehensive review of scientific literature reveals a scarcity of dedicated studies on this compound. ymdb.cahmdb.ca Its primary documentation is as a volatile flavor component found in food products such as roasted coffee. hmdb.canih.gov This limited scope presents a significant research gap but also a wealth of opportunities. The known presence of the compound in foodstuffs suggests potential applications as a biomarker for food consumption or quality. hmdb.ca The broader biological activities associated with the oxazole (B20620) scaffold, including antimicrobial and anti-inflammatory properties, have not been investigated for this specific derivative. cbijournal.com Future research could focus on systematic biological screening to uncover potential therapeutic applications.

| Research Area | Identified Gap | Potential Opportunity |

| Biological Activity | No comprehensive screening has been performed. | Investigate antimicrobial, anti-inflammatory, and anticancer activities, leveraging knowledge from related oxazole compounds. |

| Medicinal Chemistry | The compound has not been utilized as a scaffold in drug discovery. | Use as a starting building block for the synthesis of more complex molecules with potential therapeutic value. researchgate.netresearchgate.net |

| Materials Science | Its potential role in the development of functional materials is unknown. | Explore its use in creating novel polymers, dyes, or fluorescent probes, similar to other substituted oxazoles. researchgate.netresearchgate.net |

| Food Science | Limited to identification as a flavor component. nih.gov | Quantify its role in flavor profiles and assess its stability and formation during food processing. |

Development of Novel Synthetic Strategies for Enhanced Regiospecific Functionalization

The synthesis of polysubstituted oxazoles often requires multi-step procedures, and achieving specific substitution patterns (regiospecificity) can be challenging. researchgate.net While no single dominant method for this compound exists, modern synthetic organic chemistry offers several powerful strategies that could be adapted for its efficient and controlled synthesis.

Recent advances include iodine(III)-mediated reactions that allow for the one-pot synthesis of substituted oxazoles from ketones and nitriles under mild conditions. researchgate.net Another green and innovative approach is the use of electrochemistry, which can facilitate cycloaddition reactions to form the oxazole ring. researchgate.net Furthermore, transition-metal-free methods are gaining traction as they avoid potentially toxic metal residues. researchgate.net

For regiospecific functionalization, cross-coupling reactions are paramount. For instance, a bromo-substituted oxazole analogue, 4-(4-bromophenyl)-2,5-dimethyloxazole, has been successfully functionalized using Suzuki and Buchwald-Hartwig coupling reactions to introduce new aryl and amino groups at the 4-position of the phenyl ring. cbijournal.comresearchgate.net These methods could be adapted to functionalize the core of this compound, provided a suitable halogenated precursor is synthesized. C-H functionalization, which directly converts a carbon-hydrogen bond to a new functional group, represents a highly atom-economical strategy for modifying the oxazole core or its substituents. researchgate.netacs.org

| Synthetic Strategy | Description | Potential Application for this compound | Key Advantages |

| Iodine(III)-Mediated Synthesis | One-pot reaction of ketones and nitriles promoted by hypervalent iodine reagents. researchgate.net | Direct synthesis from 2-pentanone and acetonitrile (B52724) derivatives. | Mild conditions, single-step process. researchgate.net |

| Electrochemical Synthesis | Utilizes an electric current to drive the deoxygenative [3+2] cycloaddition of carboxylic acids. researchgate.net | A green chemistry approach to forming the oxazole ring from simple precursors. | Environmentally friendly, avoids harsh reagents. researchgate.net |

| C-H Functionalization | Direct activation and conversion of C-H bonds into C-C or C-heteroatom bonds, often using a palladium catalyst. acs.org | Selective functionalization of the methyl or ethyl groups attached to the oxazole core. | High atom economy, reduces pre-functionalization steps. acs.org |

| Click Chemistry | Use of highly reliable and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition. | Introduction of an ethynyl (B1212043) group onto the oxazole allows for conjugation with various azide-containing molecules. chemrxiv.org | High yields, simple purification, broad applicability. chemrxiv.org |

Application of Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby saving time and resources. researchgate.net While specific computational studies on this compound are not prevalent, established methodologies can be readily applied. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict the biological activity and physicochemical properties of new derivatives based on their structure. researchgate.net

Density Functional Theory (DFT) is another powerful tool that can be used to understand the electronic structure, reactivity, and spectral properties of the molecule. scirp.org Such calculations could predict the most likely sites for electrophilic or nucleophilic attack, guiding strategies for regiospecific functionalization. Furthermore, molecular docking simulations could be employed to predict how derivatives of this compound might bind to specific biological targets like enzymes or receptors, prioritizing which compounds to synthesize for biological testing. scirp.org

| Computational Method | Purpose | Application to this compound |

| QSAR/QSPR | Predicts biological activity or physical properties based on chemical structure. researchgate.net | Estimate potential toxicity, solubility, and bioactivity of novel derivatives before synthesis. |

| Density Functional Theory (DFT) | Calculates electronic structure, molecular orbitals, and reaction energetics. scirp.org | Predict sites of reactivity, rationalize reaction mechanisms, and interpret spectroscopic data. |

| Molecular Docking | Simulates the interaction between a small molecule and a macromolecular target. | Identify potential protein targets and predict binding affinity and orientation for drug discovery purposes. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Assess the conformational flexibility of the molecule and the stability of its complexes with biological targets. |

Design of Innovative Chemical Transformations Leveraging Unique Oxazole Core Reactivity

The unique electronic nature of the oxazole ring allows it to participate in a variety of chemical transformations beyond simple functionalization. The development of novel reactions that leverage the inherent reactivity of the oxazole core is a key area of emerging research. For example, the oxazole ring can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), leading to the formation of complex polycyclic systems after subsequent rearrangement.

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient way to build molecular complexity. The synthesis of pharmaceutically interesting oxazoles has been achieved via a cascade assembly of an amide with two molecules of acetylene. researchgate.net Another area of innovation is the use of enamides in cyclization reactions to produce N-heterocycles, where the oxazole could be a key structural component or a reactive intermediate. beilstein-journals.org The development of such innovative transformations expands the synthetic utility of oxazoles like this compound, enabling their use as versatile intermediates for the synthesis of novel and complex chemical structures. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.